molecular formula C16H9F3O2S B3987732 2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one

2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one

Cat. No.: B3987732
M. Wt: 322.3 g/mol
InChI Key: BJBGQJXMDPSVAL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one typically involves multi-step organic reactions. One common method involves the [3+2] annulation of 2-substituted 3-nitro-2H-chromenes with mercaptoacetaldehyde. This reaction is stereoselective and produces tetrahydro-4H-thieno[3,2-c]chromen-3-ols with high yields . The reaction conditions usually involve the use of diethyl ether as a solvent and triethylamine as a catalyst at room temperature over several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(Trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: Its chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly interesting for pharmaceutical and material science applications.

Properties

IUPAC Name

15-(trifluoromethyl)-11-oxa-14-thiatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,13(17)-hexaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O2S/c17-16(18,19)12-7-10-13-9-4-2-1-3-8(9)5-6-11(13)21-15(20)14(10)22-12/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBGQJXMDPSVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=C1C3=C(C=CC4=CC=CC=C43)OC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one
Reactant of Route 2
2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one
Reactant of Route 3
2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one
Reactant of Route 4
2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one
Reactant of Route 5
2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one
Reactant of Route 6
2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one

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